molecular formula C14H11FO2 B1439799 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1178458-04-2

2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1439799
M. Wt: 230.23 g/mol
InChI Key: BAXXLECALKOFNA-UHFFFAOYSA-N
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Description

The compound “2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid” is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The presence of a carboxylic acid group (-COOH) and a methyl group (-CH3) suggests that it may have unique properties compared to the parent biphenyl compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is widely used for forming carbon-carbon bonds between two different organic groups .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of two phenyl rings connected at the 1 and 1’ positions, with a fluorine atom attached to the 2’ position and a methyl group attached to the 5’ position of one of the phenyl rings. The carboxylic acid group would be attached to the 3 position of the other phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The aromatic rings could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Biological Evaluation in Cancer Research

A study by Karthikeyan et al. (2017) focused on the synthesis of novel compounds including 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid derivatives and evaluated their antiproliferative effects against breast cancer cell lines. These compounds showed significant potential as leads for the development of cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Applications in Organic Synthesis and Material Science

Enzymatic Synthesis and Chirality

A study by Terao et al. (2003) explored the enzymatic synthesis of α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid, a related compound, demonstrating the potential of using enzymes for the asymmetric synthesis of chiral compounds. This approach offers a promising pathway for the synthesis of optically active compounds in pharmaceutical and material sciences (Terao, Ijima, Kakidani, & Ohta, 2003).

Metal-Free Organic Synthesis

Culf et al. (2015) conducted a study on the metal-free synthesis of anthranilic acid derivatives, including 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid. This research is pivotal in demonstrating environmentally friendly and efficient synthesis pathways for complex organic molecules (Culf, Čuperlović-Culf, Ouellette, & Decken, 2015).

Fluorinated Nanocomposites

Sumino et al. (2014) explored the preparation and properties of fluorinated carboxylic acid/silica nanocomposites. This study shows the potential applications of fluorinated compounds, like 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid, in the field of nanotechnology and materials science (Sumino, Ise, Saito, Nishida, Noguchi, & Sawada, 2014).

Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in the development of new pharmaceuticals, agrochemicals, or materials .

properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXXLECALKOFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681126
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1178458-04-2
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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